1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)

Description

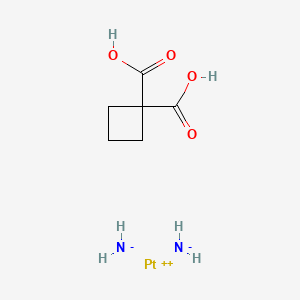

1,1-Cyclobutanedicarboxylatodiammineplatinum(II), commonly known as carboplatin (CAS 41575-94-4), is a second-generation platinum-based antineoplastic agent. Its molecular formula is C₆H₁₂N₂O₄Pt, with a molecular weight of 371.25 g/mol . Structurally, carboplatin features a cyclobutanedicarboxylate ligand that replaces the chloride ligands of cisplatin, conferring greater stability and reduced reactivity . This modification contributes to its improved safety profile, including lower nephrotoxicity and ototoxicity compared to cisplatin .

Carboplatin is administered intravenously and is soluble in water (10 mg/mL) but poorly soluble in organic solvents . It is indicated for ovarian, lung, and head and neck cancers, among others. The U.S. Pharmacopeia (USP) specifies that carboplatin must contain 98.0–102.0% purity and highlights its status as a suspected carcinogen, necessitating careful handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQHXAPYXROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammine Ligand Substitutions

Replacing ammine ligands with alkylated amines alters cellular uptake kinetics. For example, [Pt(CBDCA-O,O’)(1,2-pn)] (1,2-propanediamine) exhibits a 2.3-fold lower IC$$_{50}$$ against K562 leukemia cells (6.34 μM) compared to carboplatin (14.61 μM).

Dicarboxylate Modifications

Substituting CBDCA with oxalate or malonate ligands reduces steric hindrance, accelerating hydrolysis. However, such modifications often compromise antitumor efficacy, as evidenced by the 83.49 μM IC$$_{50}$$ of [Pt(CBDCA-O,O’)(ibn)] in HT-29 colon cancer cells.

Table 1. Cytotoxic Activity of Carboplatin Analogues

| Compound | IC$$_{50}$$ (μM) - K562 | IC$$_{50}$$ (μM) - HT-29 | IC$$_{50}$$ (μM) - MCF-7 |

|---|---|---|---|

| Carboplatin | 14.61 | 17.38 | 0.55 |

| [Pt(CBDCA)(1,2-pn)] | 6.34 | 83.49 | 0.42 |

| [Pt(CBDCA)(ibn)] | 0.22 | 20.98 | 0.65 |

Data sourced from median-effect analysis of SRB assays.

Oxidative Halogenation and Stability Studies

Carboplatin’s stability under oxidative conditions is critical for storage and administration. Treatment with halogens (Cl$$2$$, Br$$2$$, I$$_2$$) in dimethylformamide (DMF) yields halogenated derivatives:

- Chlorination : Reaction with iodobenzene dichloride (PhICl$$2$$) at 75°C produces *cis,trans*-[Pt(CBDCA)(NH$$3$$)$$2$$Cl$$2$$] in 85% yield.

- Bromination : Bromine (Br$$2$$) in DMF forms *cis,trans*-[Pt(CBDCA)(NH$$3$$)$$2$$Br$$2$$] at 50°C (84% yield).

Structural Insights : X-ray crystallography reveals axial halogen ligands disrupt hydrogen bonding networks, increasing solubility but reducing DNA-binding affinity.

Green Chemistry Approaches and Solvent Optimization

Emerging protocols prioritize aqueous systems to minimize organic solvent use. Aqueous ammonia-mediated synthesis at pH 7.0 achieves 78% yield with >99% purity, as confirmed by HPLC. Microwave-assisted methods further reduce reaction times from 16 hours to 45 minutes, though scalability remains challenging.

Chemical Reactions Analysis

Hydrolysis and Activation

Carboplatin requires hydrolysis to release its active platinum species. Unlike cisplatin, its cyclobutanedicarboxylate ligand acts as a bidentate leaving group , resulting in slower aquation kinetics:

-

Hydrolysis pathway :

This generates the aquated platinum species that binds DNA .

-

Aquation rate : 100x slower than cisplatin due to the stability of the cyclobutanedicarboxylate ligand, reducing nephrotoxicity but requiring higher doses .

DNA Binding and Adduct Formation

Carboplatin forms covalent adducts with DNA, primarily targeting purine bases:

-

Adduct types :

| DNA Adduct Type | Frequency (%) | Biological Impact |

|---|---|---|

| Intrastrand (GpG) | 85–90 | Replication blockage, apoptosis |

| Interstrand | 5–10 | Persistent cytotoxicity |

| Protein-DNA | <5 | Secondary toxicity |

Interaction with Nucleophiles and Biomolecules

Carboplatin reacts with nucleophilic groups in proteins, RNA, and vitamins, competing with DNA binding:

Thermodynamics of Binding (ΔG in kcal/mol):

| Target Molecule | Binding Site | ΔG (Carboplatin) | ΔG (Cisplatin) |

|---|---|---|---|

| Guanine (GUA) | N7 | -28.17 | -30.45 |

| Adenine (ADE) | N7 | -24.90 | -27.80 |

| Vitamin B3 | N7 | -24.90 | -26.10 |

| Vitamin B6 | N7 | -15.61 | -17.20 |

-

Key observation : Carboplatin shows lower affinity for vitamins B1/B2 compared to cisplatin, reducing off-target toxicity .

Supramolecular and Host-Guest Interactions

Carboplatin forms stable complexes with macromolecular hosts like polysulfonated calix arenes (PS4/PS6):

-

Stability constants :

-

Binding mode : Hydrogen bonds (O–H···O, N–H···O) stabilize interactions without full encapsulation .

Degradation in Solution:

-

Step 1 : Cleavage of N–H···O bonds between carboplatin and CBDC, forming 1D polymers.

-

Step 2 : Breakdown of O–H···O bonds, generating intermediate states.

-

Step 3 : Rearrangement into stable supramolecular structures .

Pharmacokinetic Reactivity

Scientific Research Applications

Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its effects on various cancer cell lines and its potential as a therapeutic agent . Additionally, carboplatin is used in the development of drug delivery systems, such as microspheres, to enhance its effectiveness and reduce side effects .

Mechanism of Action

Carboplatin exerts its effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to the activation of cellular pathways that result in cell cycle arrest and apoptosis (programmed cell death) . The molecular targets of carboplatin include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Key Observations :

- Carboplatin’s cyclobutanedicarboxylate ligand enhances stability, reducing spontaneous hydrolysis compared to cisplatin .

- Oxaliplatin’s cyclohexanediamine ligand mitigates cross-resistance with cisplatin/carboplatin and introduces neurotoxicity as a unique adverse effect .

- Dicycloplatin, a carboplatin derivative, demonstrates distinct pharmacokinetics, with higher peak plasma concentrations (514.0 μg/mL vs. 372.0 μg/mL for carboplatin) .

Clinical Efficacy and Toxicity Profiles

Carboplatin vs. Cisplatin in LA-HNSCC

A retrospective study (n=434) compared carboplatin + 5-fluorouracil (carbo-5FU) with cisplatin in locally advanced head and neck squamous cell carcinoma (LA-HNSCC) :

| Parameter | Carbo-5FU Cohort (n=211) | Cisplatin Cohort (n=223) | p-value |

|---|---|---|---|

| Chemotherapy Completion | 60.2% | 76.7% | <0.001 |

| 3-Year Overall Survival | 65.4% | 76.5% | 0.01 (unadjusted) |

| Grade 3–4 Thrombocytopenia | 13.7% | 1.8% | <0.001 |

| Grade 3–4 Acute Kidney Injury | 0.9% | 6.0% | <0.001 |

| Ototoxicity | 0% | 3.5% | 0.005 |

Key Findings :

Cross-Resistance and Mechanisms

- Carboplatin shares resistance mechanisms with cisplatin due to structural similarities; both are ineffective against cisplatin-resistant tumors .

- Oxaliplatin remains active in some cisplatin-resistant cancers due to its distinct DNA adduct formation and repair pathways .

Toxicity Profiles Across Platinum Agents

Biological Activity

1,1-Cyclobutanedicarboxylatodiammineplatinum, commonly known as Carboplatin, is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers, particularly ovarian and lung cancers. It is a derivative of cisplatin, differing primarily in its chemical structure and toxicity profile. This article explores the biological activity of Carboplatin, focusing on its mechanisms of action, efficacy in clinical settings, and associated side effects.

Carboplatin exerts its anticancer effects through a series of biochemical interactions within the cell. Upon entering the cell, Carboplatin undergoes hydrolysis to form a positively charged species that can interact with nucleophilic sites in biomolecules such as DNA, RNA, and proteins. The primary mechanism involves:

- Covalent Binding to DNA : Carboplatin binds predominantly to the N7 position of guanine bases in DNA, leading to the formation of DNA cross-links. This cross-linking inhibits DNA replication and transcription, ultimately triggering cellular apoptosis .

- Formation of Adducts : The interaction results in the formation of platinum-DNA adducts that disrupt normal cellular functions .

Efficacy in Clinical Trials

Carboplatin has been evaluated extensively in clinical trials for its efficacy against various cancer types. A notable trial compared single-agent Carboplatin with combination therapies:

- Study Design : Patients received either Carboplatin alone or in combination with paclitaxel. The primary outcome was treatment feasibility and overall survival .

- Results : The study found that while Carboplatin was effective, single-agent treatment was associated with poorer survival outcomes compared to combination therapies. Specifically, only 48% of patients completed six cycles of treatment with single-agent Carboplatin compared to higher completion rates in combination groups .

Case Studies

Several case studies have highlighted the biological activity and clinical outcomes associated with Carboplatin:

- Case Study 1 : A patient with advanced ovarian cancer treated with Carboplatin demonstrated significant tumor reduction after six cycles. However, the patient experienced notable side effects including nausea and fatigue .

- Case Study 2 : In a cohort study involving patients with non-small cell lung cancer (NSCLC), Carboplatin combined with gemcitabine showed enhanced cytotoxicity compared to either drug alone. The study reported an IC50 value for Carboplatin at 289.3 µM when tested on 5637 cells .

Side Effects and Toxicity

While Carboplatin is effective against tumors, it is not without adverse effects:

- Common Side Effects : These include nausea, vomiting, myelosuppression (decreased bone marrow activity), and peripheral neuropathy .

- Dose-Dependent Toxicity : Studies indicate that increasing doses can lead to more severe side effects without significantly improving therapeutic outcomes .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and clinical efficacy of Carboplatin:

Q & A

Basic Research Question: What is the molecular mechanism of action of carboplatin, and how does it differ structurally and functionally from cisplatin?

Answer:

Carboplatin exerts its antitumor effects via DNA alkylation, forming intra- and inter-strand crosslinks that disrupt DNA replication and transcription. Unlike cisplatin, which has two chloride leaving groups, carboplatin features a bidentate 1,1-cyclobutanedicarboxylate ligand, reducing its reactivity and toxicity profile. This structural difference slows hydrolysis, prolonging its activation time and altering its pharmacokinetics . Comparative studies show carboplatin has lower nephrotoxicity but similar DNA-binding kinetics, making it preferable for patients with renal impairment .

Basic Research Question: What analytical methods are recommended for assessing carboplatin purity and stability in experimental formulations?

Answer:

High-performance liquid chromatography (HPLC) is the gold standard for quantifying carboplatin purity. The United States Pharmacopeia (USP) protocol specifies using a C18 column with a mobile phase of water and methanol (95:5 v/v), detecting platinum at 220 nm. Acceptance criteria require ≥98% purity, with peak area comparisons between assay preparations and carboplatin reference standards . Stability studies should monitor degradation products under varying pH, temperature, and light conditions, using accelerated stability protocols (e.g., 40°C/75% RH for 6 months) .

Advanced Research Question: How should researchers design preclinical studies to evaluate synergistic effects of carboplatin with targeted therapies in solid tumors?

Answer:

Hypothesis-Driven Design : Use the PICO framework (Population: tumor cell lines/xenografts; Intervention: carboplatin + kinase inhibitor; Comparison: monotherapy; Outcome: tumor shrinkage/apoptosis markers) .

Dose Optimization : Conduct isobologram analyses to identify synergistic ratios (e.g., carboplatin IC₅₀ combined with sub-therapeutic doses of PARP inhibitors) .

Response Metrics : Apply RECIST 1.1 criteria for tumor volume measurement, with histopathological validation of DNA damage markers (e.g., γ-H2AX foci) .

Statistical Power : Use factorial ANOVA to distinguish additive vs. synergistic effects, ensuring ≥80% power with n ≥ 6 replicates .

Advanced Research Question: What methodological approaches address interpatient variability in carboplatin pharmacokinetics during clinical trials?

Answer:

Pharmacokinetic Modeling : Employ population PK (PopPK) models using NONMEM or Monolix to estimate AUC (target: 5–7 mg·min/mL) and adjust doses based on glomerular filtration rate (GFR) .

Covariate Analysis : Include variables like age, renal function, and genetic polymorphisms (e.g., OCT2 transporters) in multivariate regression .

Therapeutic Drug Monitoring (TDM) : Validate LC-MS/MS assays for real-time plasma carboplatin quantification, correlating AUC with myelosuppression risk (grade 3/4 thrombocytopenia at AUC >6) .

Advanced Research Question: How can researchers optimize carboplatin synthesis to minimize residual reactants and improve yield?

Answer:

Stoichiometric Ratios : Use a molar ratio of 1:1.15–1:50 (carboplatin:1,1-cyclobutanedicarboxylic acid) in anhydrous DMSO to maximize dicycloplatin precipitation while avoiding detectable carboplatin residues (<0.1% by XRPD) .

Purification : Implement recrystallization in ethanol/water (70:30) with vacuum filtration, achieving ≥95% yield. Monitor residual solvents via GC-MS .

Quality Control : Validate purity using USP-compliant HPLC and assess crystalline structure with X-ray diffraction to confirm absence of polymorphic impurities .

Advanced Research Question: How should contradictory data on carboplatin efficacy in NSCLC trials be analyzed to inform future study designs?

Answer:

Meta-Analysis : Pool data from trials like Schiller et al. (2002), which reported no survival difference between carboplatin/paclitaxel and cisplatin regimens (median survival: 7.9 vs. 8.1 months, p=0.89), but higher renal toxicity with cisplatin (9% vs. 3%) .

Subgroup Stratification : Analyze outcomes by performance status (PS 0–1 vs. PS 2), where PS 2 patients had significantly lower survival (HR=1.32, p<0.01), suggesting exclusion criteria refinement .

Endpoint Reassessment : Prioritize progression-free survival (PFS) over overall survival (OS) in PS 2 cohorts, as PFS better reflects carboplatin’s transient benefit .

Advanced Research Question: What strategies mitigate carboplatin resistance in ovarian cancer models, and how are these mechanisms validated?

Answer:

Resistance Induction : Expose A2780 cells to incremental carboplatin doses (0.1–10 µM) over 6 months, confirming resistance via IC₅₀ shifts (e.g., 2-fold increase) .

Mechanistic Studies : Perform RNA-seq to identify upregulated efflux transporters (e.g., ATP7A/B) or DNA repair genes (e.g., ERCC1). Validate via siRNA knockdown and comet assays .

Combination Screening : Test carboplatin with HSP90 inhibitors (e.g., ganetespib) to destabilize DNA repair proteins; assess synergy via Chou-Talalay combination indices .

Guidance for Methodological Rigor

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Data Interpretation : Use RECIST 1.1 for tumor response and CTCAE v5.0 for toxicity grading .

- Statistical Reporting : Report 95% confidence intervals for survival outcomes and adjust for multiple comparisons (e.g., Bonferroni) in subgroup analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.